Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole ring with a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position. The compound belongs to the oxadiazole class, a group of heterocyclic compounds known for their diverse pharmacological activities [, , , ]. It serves as a versatile building block for synthesizing more complex molecules with potential biological activities, making it valuable in pharmaceutical and medicinal chemistry research.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound characterized by the presence of an oxadiazole ring, which contains two nitrogen atoms and one oxygen atom in its five-membered structure. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Its molecular formula is with a molecular weight of 221.01 g/mol and a CAS number of 916889-45-7.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is classified under the family of oxadiazoles, which are known for their diverse biological activities. The compound can be sourced from chemical suppliers and databases such as PubChem and Benchchem, which provide detailed information regarding its synthesis and applications.
The synthesis of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate typically involves cyclization reactions of appropriate precursors. Common methods include:
The reaction conditions often require controlled temperatures and careful monitoring to achieve high yields and purity.
The molecular structure of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate can be represented using various chemical notation systems:
These representations help in identifying the compound's structure and predicting its reactivity.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate participates in various chemical reactions:
The mechanism of action for Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is primarily related to its biological activity as a potential antibacterial agent. Research indicates that related oxadiazoles can inhibit bacterial growth by interfering with essential cellular processes such as protein synthesis or enzyme activity.
For instance, studies have shown that certain derivatives exhibit significant activity against both Gram-negative and Gram-positive bacteria by disrupting their metabolic pathways . The specific interactions at the molecular level often involve binding to bacterial enzymes or receptors critical for survival.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various chemical reactions and its suitability for different applications.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is primarily utilized in scientific research for:
The 1,3,4-oxadiazole core is predominantly constructed through cyclodehydration reactions of diacylhydrazine precursors. A highly efficient approach employs phosphorus oxychloride (POCl₃) as a cyclodehydrating agent under solvent-free conditions. This method involves reacting N,N'-diacylhydrazines with POCl₃ at elevated temperatures (80-110°C), generating the oxadiazole ring system in yields ranging from 40% to 76%, depending on the alkyl chain length of the precursor [8]. Alternative cyclization agents include polyphosphoric acid (PPA) and thionyl chloride (SOCl₂), though POCl₃ generally offers superior yields for brominated derivatives [6].
Recent advances have established metal-free oxidative cyclization protocols using molecular iodine (I₂) as a mild oxidant. In this approach, acylhydrazones undergo iodine-mediated cyclization in the presence of potassium carbonate, providing 5-substituted-1,3,4-oxadiazoles. This method demonstrates excellent functional group compatibility and avoids transition metals, making it particularly valuable for pharmaceutical intermediates [6]. The reaction proceeds through oxidative cleavage of C(sp²)-H or C(sp)-H bonds, followed by cyclization and deacylation, achieving moderate to good yields under optimized conditions [6].
Table 1: Cyclocondensation Methods for 1,3,4-Oxadiazole Core Synthesis
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
POCl₃ Cyclodehydration | POCl₃, solvent-free, 80-110°C | 40-76% | High efficiency, broad applicability |
Iodine-Mediated Cyclization | I₂, K₂CO₃, reflux | 55-85% | Metal-free, functional group tolerance |
Hypervalent Iodine Oxidation | PhI(OAc)₂, CH₃CN, rt | 60-78% | Mild conditions, chemoselectivity |
Direct bromination at the C5 position is most efficiently achieved through two primary strategies: (1) incorporation of bromine during the cyclocondensation step using brominated precursors, or (2) post-cyclization electrophilic bromination. The former approach predominates in synthetic routes to ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, where α-bromo acid chlorides (e.g., bromoacetyl chloride, 4-bromobutyryl chloride) serve as starting materials. This method ensures regioselective bromine placement at the electron-deficient C5 position of the oxadiazole ring [8].
Optimization studies reveal that bromoacetyl chloride derivatives react optimally with hydrazine hydrate in diethyl ether at 0°C using aqueous sodium carbonate as base, yielding N,N'-diacylhydrazine intermediates (65-79% yields). Subsequent cyclization with POCl₃ under solvent-free conditions affords the 5-brominated oxadiazoles with preserved bromine functionality [8]. Direct electrophilic bromination of preformed oxadiazoles remains challenging due to the ring's electron-deficient character, making precursor bromination the preferred route.
Table 2: Brominated Precursors for 5-Substituted Oxadiazoles
Precursor | Chain Length (n) | Cyclization Yield | Product Application |
---|---|---|---|
Bromoacetyl chloride | 1 | 51% | Pharmaceutical intermediates |
3-Bromopropionyl chloride | 2 | 40% | Ligand synthesis |
4-Bromobutyryl chloride | 3 | 44% | Polymer modifiers |
5-Bromovaleryl chloride | 4 | 76% | Chelating agents |
The ethyl ester functionality is typically introduced via two strategic pathways: (1) esterification prior to cyclocondensation using ethyl carbazate (ethyl hydrazinecarboxylate) as the starting material, or (2) post-cyclization esterification of carboxylic acid derivatives. The first approach predominates due to the commercial availability of ethyl carbazate and its superior stability under cyclization conditions [6].
In the sequential acylation/cyclization route, ethyl carbazate reacts with acid chlorides to form N'-acyl-N-carbethoxyhydrazine intermediates. These intermediates undergo cyclodehydration using reagents like Ph₃P-I₂ or POCl₃, directly yielding ethyl 1,3,4-oxadiazole-2-carboxylates. This method demonstrates remarkable efficiency, particularly with brominated acid chlorides, enabling one-pot construction of both the ester group and brominated oxadiazole core [6]. Direct esterification of preformed 5-bromo-1,3,4-oxadiazole-2-carboxylic acids is less favored due to the sensitivity of the oxadiazole ring to acidic or basic conditions, which can lead to ring degradation.
Significant yield improvements have been achieved through parameter optimization studies. Key factors include:
Storage conditions of intermediates critically impact final yields. Brominated oxadiazole intermediates require storage under inert atmosphere at temperatures below -20°C to prevent hydrolysis of the ester group or debromination [2] [3].
Table 3: Optimization Parameters for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Yield Improvement | Critical Parameters |
---|---|---|---|
Diacylhydrazine Formation | Na₂CO₃, H₂O/Et₂O, 0°C | 65-79% vs 11-44% | Base selection, temperature control |
Cyclodehydration | POCl₃, solvent-free, 100°C | 40-76% vs 15-59% | Solvent elimination, temperature |
Brominated Precursor Handling | Anhydrous Et₂O, N₂ atmosphere | <5% decomposition | Moisture exclusion, oxygen-free |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0